molecular formula C11H17NO B13289963 2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol

2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol

Cat. No.: B13289963
M. Wt: 179.26 g/mol
InChI Key: QBNQHBILCUUECW-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol is a secondary amine-alcohol hybrid compound characterized by a phenethylamine backbone substituted with a 3,4-dimethylphenyl group. Its structure comprises a hydroxyl-terminated ethanolic chain linked to a benzylamine group bearing methyl substituents at the 3- and 4-positions of the aromatic ring.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methylamino]ethanol

InChI

InChI=1S/C11H17NO/c1-9-3-4-11(7-10(9)2)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3

InChI Key

QBNQHBILCUUECW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 3,4-dimethylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,4-Dimethylbenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and automated control systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural features—a benzylamine-ethanol core with aromatic substituents—are shared with several derivatives (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name Aromatic Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol 3,4-dimethylphenyl C₁₁H₁₇NO 179.26 Secondary amine, hydroxyl
YTK-2205 (2-((3,4-diphenethoxybenzyl)amino)ethan-1-ol) 3,4-diphenethoxyphenyl C₂₉H₃₃NO₃ 455.58 Tertiary amine, hydroxyl
YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol) 3,4-bis(benzyloxy)phenyl C₃₁H₃₅NO₄ 501.62 Ether, secondary amine, hydroxyl
2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol 3,4-dichlorophenyl, diphenyl C₂₁H₁₉Cl₂NO 372.29 Secondary amine, hydroxyl
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(1,1,3,3-tetramethylbutyl)phenyl C₁₈H₃₀O₃ 306.43 Ether, hydroxyl
Key Observations:
  • Aromatic Substituent Effects : The 3,4-dimethylphenyl group in the target compound is less sterically hindered and more lipophilic compared to the dichlorophenyl (electron-withdrawing) or bulky phenethoxy/benzyloxy groups in YTK-2205 and YTK-A76 .
  • Functional Group Impact: The hydroxyl and amine groups enable hydrogen bonding, critical for biological interactions.

Biological Activity

2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol, also known as 2-amino-1-(3,4-dimethylphenyl)ethanol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N, featuring a hydroxyl group and an amino group attached to a carbon chain. This structure allows the compound to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves reductive amination processes. A common method includes the reaction of 3,4-dimethylbenzylamine with ethylene oxide under controlled conditions to yield the target compound with high purity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and potentially influencing metabolic pathways. Specific studies have indicated that it may act as an inhibitor or modulator in various biochemical processes.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies evaluated its effectiveness against multiple strains of bacteria and fungi. The minimal inhibitory concentration (MIC) values ranged from 4–8 µg/mL for resistant strains such as Staphylococcus aureus .

Neurotransmitter Receptor Interaction

The compound's structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter receptors. This characteristic positions it as a candidate for further investigation in neurological disorders where receptor modulation is beneficial .

Anti-Tyrosinase Activity

In vitro studies have demonstrated that certain derivatives of this compound exhibit significant anti-tyrosinase activity, which is crucial in skin pigmentation disorders. The results indicated that some derivatives had favorable electrostatic surface potential parameters and stability when complexed with tyrosinase .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Showed effective inhibition against MRSA with MIC values of 4–8 µg/mL .
Neuroscience Research Suggested interaction with neurotransmitter receptors; potential applications in treating neurological conditions.
Tyrosinase Inhibition Certain derivatives exhibited high stability and significant inhibitory effects on tyrosinase activity in vitro .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves reductive amination of 3,4-dimethylbenzaldehyde with ethanolamine derivatives. For example, catalytic hydrogenation using Pd/C in anhydrous ethanol with HCl can yield the target compound . Optimization includes varying catalyst loading (e.g., 5–10% Pd/C), hydrogen pressure (1–3 atm), and reaction temperature (25–60°C). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Kinetic studies of intermediates (e.g., imine formation) using UV-Vis spectroscopy can refine stoichiometric ratios .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Peaks at δ 1.2–1.5 ppm (CH₂), δ 2.2–2.4 ppm (N-CH₂), and aromatic protons (δ 6.8–7.2 ppm) confirm the backbone.
  • ¹³C NMR : Signals for the hydroxyl-bearing carbon (~65 ppm) and aromatic carbons (120–140 ppm) validate connectivity.
  • IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹) confirm functional groups. High-resolution mass spectrometry (HRMS) provides exact mass validation (e.g., [M+H]⁺ = 208.1572) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s electronic properties and reactivity?

  • Methodology : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts solvent effects on redox behavior . Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., GPCRs), using binding energy (ΔG) and RMSD values to prioritize experimental validation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Meta-analysis of dose-response curves (e.g., IC₅₀ variability) identifies confounding factors like cell line heterogeneity or assay conditions. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate target engagement. For receptor studies, competitive binding assays with radiolabeled ligands (³H- or ¹²⁵I-tagged) quantify Ki values, minimizing false positives .

Q. How do structural modifications (e.g., substituent variation) impact pharmacokinetic properties?

  • Methodology : Structure-activity relationship (SAR) studies systematically alter substituents (e.g., methyl → methoxy groups) and assess:

  • Lipophilicity : LogP via shake-flask method or HPLC retention times.
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation.
  • Permeability : Caco-2 monolayer assays predict intestinal absorption. Substituent electronegativity (Hammett σ values) correlates with CYP450 inhibition risks .

Experimental Design & Safety

Q. What safety protocols are essential for handling this compound in vitro?

  • Methodology : Adhere to GHS guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl in ethanol).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorbent materials (vermiculite) contain spills.

Q. How can researchers design controlled experiments to study oxidative degradation pathways?

  • Methodology : Accelerated stability testing under forced conditions:

  • Oxidative Stress : Expose the compound to 0.1% H₂O₂ at 40°C, sampling at 0, 24, 48 hrs.
  • Analytics : UPLC-PDA tracks degradation products; tandem MS (Q-TOF) identifies quinone derivatives from aromatic oxidation.
  • Kinetics : Pseudo-first-order rate constants (kobs) derived from ln[concentration] vs. time plots .

Environmental & Regulatory Considerations

Q. What methodologies assess the compound’s environmental impact and biodegradability?

  • Methodology : OECD Test Guidelines:

  • Ready Biodegradability (301F) : Measure CO₂ evolution in closed-bottle tests over 28 days.
  • Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201).
  • Bioaccumulation : Log Kow (octanol-water partition coefficient) predicts environmental persistence. GC-MS quantifies soil/water residuals after simulated field studies .

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